molecular formula C26H40N2O B047302 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine CAS No. 121640-72-0

2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine

Cat. No. B047302
M. Wt: 396.6 g/mol
InChI Key: CURZUZONNWVXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. C16 has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is not fully understood. However, it has been proposed that 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine exerts its anti-inflammatory activity by inhibiting the activation of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. Inhibition of NF-κB signaling pathway by 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine leads to the suppression of pro-inflammatory cytokine production. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and exhibit antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been found to exhibit low toxicity and high selectivity towards cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is its potent anti-inflammatory, antitumor, and antimicrobial properties. It has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine. One of the areas of interest is the development of new formulations of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the potential of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine as a chemotherapeutic agent for the treatment of cancer is also an area of active research. Overall, the future directions for the research on 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine are promising and hold great potential for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine involves the condensation of 4-heptylbenzaldehyde and 5-nonyloxy-2-aminopyrimidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.

properties

CAS RN

121640-72-0

Product Name

2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine

Molecular Formula

C26H40N2O

Molecular Weight

396.6 g/mol

IUPAC Name

2-(4-heptylphenyl)-5-nonoxypyrimidine

InChI

InChI=1S/C26H40N2O/c1-3-5-7-9-10-12-14-20-29-25-21-27-26(28-22-25)24-18-16-23(17-19-24)15-13-11-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3

InChI Key

CURZUZONNWVXNX-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC

Canonical SMILES

CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC

synonyms

2-(4-Heptylphenyl)-5-(nonyloxy)-pyrimidine

Origin of Product

United States

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